2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-acetamide

Physicochemical characterization Thermal stability Purification method selection

Researchers requiring a 6-chloro-3-pyridinylmethyl scaffold with a free primary amine handle often face synthetic bottlenecks with 2-chloro analogs that demand nucleophilic displacement. This compound provides a direct route to amide, sulfonamide, and secondary amine libraries without extra deprotection or displacement steps. - Free amine enables direct acylation, sulfonylation, and reductive amination. - N-Isopropyl and 6-Cl substitution confer distinct LogP (0.38) and steric profile vs. N-methyl and 2-chloro analogs. - Achiral structure simplifies LC-MS and eliminates chiral chromatography.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
Cat. No. B7925547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-acetamide
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CN=C(C=C1)Cl)C(=O)CN
InChIInChI=1S/C11H16ClN3O/c1-8(2)15(11(16)5-13)7-9-3-4-10(12)14-6-9/h3-4,6,8H,5,7,13H2,1-2H3
InChIKeyUBQIOJBIISFKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-acetamide – Procurement Properties and Comparator Landscape


2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-acetamide (CAS 1353962-07-8; synonym: N-[(6-Chloro-3-pyridinyl)methyl]-N-isopropylglycinamide) is a synthetic small molecule of formula C11H16ClN3O and molecular weight 241.72 g·mol⁻¹ . It belongs to the class of N-substituted 2-aminoacetamides bearing a 6-chloro-3-pyridinylmethyl pharmacophore – a structural motif shared with neonicotinoid insecticides and nicotinic acetylcholine receptor (nAChR) ligands [1]. Commercially sourced at 95%–98% purity, the compound is employed as a research intermediate and scaffold in medicinal chemistry and agrochemical discovery programs . Its differentiation from the closest commercially available analogs rests on the combination of a free primary amine handle, an N-isopropyl substituent, and a single chlorine atom on the pyridine ring, which together confer a distinct physicochemical and reactivity profile relative to 2-chloro, N-methyl, and α-methyl congeners .

Free Primary Amine
Enables direct amide coupling, sulfonylation, and reductive amination without extra activation steps.
N-Isopropyl Substituent
Distinct steric and electronic profile compared to N-methyl or unsubstituted analogs, supporting SAR studies.
Achiral 2-Aminoacetamide Core
Eliminates chiral chromatography and enantiomeric excess determination, streamlining fragment library workflows.

Why Generic Substitution with N-Methyl or 2-Chloro Analogs Fails


The 6-chloro-3-pyridinylmethyl acetamide scaffold is populated by several commercially available, structurally proximate analogs that differ in only one or two substituents. Despite the superficial similarity, the N-isopropyl group, the free primary amine at the 2-position of the acetamide side chain, and the single chlorine substitution pattern produce measurable differences in boiling point, density, LogP, hydrogen-bonding capacity, and chemical reactivity that cannot be replicated by the N-methyl analog (CAS 1353977-80-6), the 2-chloro analog (CAS 1353952-55-2), or the (S)-propionamide analog (CAS 1354008-88-0) . In research settings where downstream functionalization of the primary amine is required – such as amide coupling, sulfonylation, or reductive amination – the 2-chloro analog mandates a completely different synthetic route (nucleophilic displacement) and cannot serve as a drop-in replacement [1]. Likewise, N-methyl substitution alters the lipophilicity and steric profile relative to N-isopropyl, impacting membrane permeability, target binding, and metabolic stability in ways that confound SAR interpretation [2].

2-Chloro analog requires different synthetic route
The alkyl chloride terminus demands nucleophilic displacement; cannot directly participate in acylation or reductive amination workflows without additional transformations.
N-Methyl analog alters lipophilicity and target recognition
Reduced steric bulk and hydrogen-bonding capacity may shift nAChR subtype selectivity and metabolic stability relative to the N-isopropyl scaffold.
(S)-Propionamide analog introduces chiral complexity
Presence of a stereocenter complicates crystallography and biological interpretation; achiral target compound provides simpler selection for early-stage screening.

Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point and Thermal Stability Differentiation

The target compound exhibits a predicted boiling point of 396.8±42.0 °C at 760 mmHg, which is 14.0 °C higher than that of the N-methyl analog (2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-acetamide, CAS 1353977-80-6) at 382.8±42.0 °C . This difference, driven by the larger N-isopropyl group increasing molecular weight (241.72 vs. 213.66 g·mol⁻¹) and van der Waals surface area, is meaningful for distillation-based purification and high-temperature reaction conditions where thermal stability margins matter. The 2-chloro analog (CAS 1353952-55-2, MW 261.15) boils at 390.6±42.0 °C, positioning the target compound's boiling point between the N-methyl and 2-chloro extremes .

Boiling Point & Thermal Margin
Reported / Data to verify
Target 396.8±42.0 °C vs. N-methyl 382.8±42.0 °C (Δ +14.0 °C); 2-chloro analog 390.6±42.0 °C (Δ +6.2 °C)
Wider liquid-phase thermal window than N-methyl analog supports high-temperature transformations.
Predicted values; experimental verification recommended for scale-up process design.
Physicochemical characterization Thermal stability Purification method selection

Lipophilicity Comparison with Neonicotinoid Class Compounds

The target compound has a calculated LogP of 0.38 , substantially lower than that of the commercial neonicotinoid insecticide acetamiprid (LogP = 0.80) [1] and the 6-chloro-3-pyridinylmethyl pharmacophore benchmark. This reduced lipophilicity arises from the primary amine group, which increases polarity relative to the cyanoimine moiety of acetamiprid. In the broader neonicotinoid class, LogP values typically range from 0.55 (thiacloprid) to 1.26 (nitenpyram), positioning the target compound at the lower end of the lipophilicity spectrum for 6-chloro-3-pyridinylmethyl-bearing scaffolds [2]. Lower LogP predicts higher aqueous solubility and potentially reduced bioaccumulation relative to acetamiprid, which is relevant for environmental fate profiling in agrochemical candidate selection.

Lipophilicity vs. Neonicotinoids
Class-level inference
Target LogP 0.38 vs. acetamiprid 0.80 (Δ −0.42); class median ~0.68
Lower lipophilicity predicts different environmental partitioning and may reduce bioaccumulation risk.
Calculated values; class-level data supports agrochemical lead differentiation review.
Lipophilicity Membrane permeability Agrochemical lead optimization Neonicotinoid SAR

Hydrogen-Bond Profile and Synthetic Utility vs. 2-Chloro Analog

The target compound contains a primary amine (-NH₂) at the 2-position of the acetamide side chain, contributing 2 hydrogen-bond donors and 1 additional hydrogen-bond acceptor relative to the 2-chloro analog (2-Chloro-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-acetamide, CAS 1353952-55-2), which bears a chlorine atom at the corresponding position. The target compound thus has a total H-bond donor count of 2 (primary amine) vs. 0 for the 2-chloro analog, while H-bond acceptors are 3 (pyridine N, amide O, primary amine N) vs. 2 for the 2-chloro analog . This difference is structurally verified by SMILES comparison: target CC(C)N(CC1=CC=C(Cl)N=C1)C(=O)CN (amine terminus) vs. 2-chloro analog CC(C)N(CC1=CC=C(Cl)N=C1)C(=O)CCl (alkyl chloride terminus) . For procurement decision-making, the free amine permits direct acylation, sulfonylation, or reductive amination without the need for azide displacement or Gabriel synthesis routes required by the 2-chloro analog, reducing synthetic step count by 1–2 operations .

H-Bond & Reactivity vs. 2-Chloro
Head-to-head / Data to verify
Target HBD=2 (NH₂), HBA=4; 2-chloro analog HBD=0, HBA=3. Synthetic step reduction: 1–2 operations.
Free amine enables direct derivatization chemistries, streamlining medicinal chemistry library synthesis.
Reactivity inferred from SMILES comparison; practical route comparison should be validated in target workflow.
Hydrogen bonding Synthetic intermediate Amide coupling Medicinal chemistry scaffold

Molecular Weight and Chirality Differentiation for Crystallization

The target compound (MW 241.72 g·mol⁻¹) is 14.02 g·mol⁻¹ lighter than the (S)-propionamide analog ((S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide, CAS 1354008-88-0; MW 255.74 g·mol⁻¹), reflecting the replacement of the α-hydrogen with an α-methyl group . Both compounds share a density of 1.2±0.1 g/cm³ . However, the target compound is achiral (no stereogenic center), while the (S)-propionamide analog contains a defined chiral center at the α-carbon. This is significant for procurement: the achiral target compound eliminates the need for chiral chromatography, enantiomeric excess determination, and separate enantiomer controls in screening campaigns. For structural biology applications where racemic mixtures complicate crystallography, the achiral nature of the target compound simplifies co-crystallization trials and electron density interpretation [1].

MW & Chirality vs. (S)-Analog
Head-to-head
Target MW 241.72 g/mol (achiral) vs. (S)-analog 255.74 g/mol (1 stereocenter)
Absence of chiral center removes enantiomer-related analytical overhead in crystallography and screening.
Structural biology applications may benefit from simplified electron density interpretation.
Molecular weight Crystallization Chiral resolution Formulation Solid-state properties

Hazard Profile and Laboratory Handling Comparison

The target compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . No H-statements for aquatic toxicity or chronic organ damage are listed, distinguishing it from certain commercial neonicotinoids such as acetamiprid, which carries H302, H410 (very toxic to aquatic life with long-lasting effects) [1]. The absence of an H410 aquatic toxicity classification for the target compound is notable given that the 6-chloro-3-pyridinylmethyl class (e.g., imidacloprid) is often associated with environmental persistence concerns [2]. For procurement in academic laboratories with limited hazardous waste disposal infrastructure, the simpler hazard profile reduces regulatory compliance burden relative to H410-carrying neonicotinoid comparators. Importantly, neither the target compound nor the 2-chloro analog carries specific target organ toxicity (STOT) classifications per available SDS documentation .

Hazard Profile vs. Neonicotinoids
Cross-study comparable
Target H302,H315,H319,H335 (no H410); acetamiprid/imidacloprid carry H410 aquatic chronic toxicity
Simpler waste management requirements relative to commercial neonicotinoids in academic procurement.
SDS documentation review recommended; environmental fate studies still required for any release scenario.
Hazard classification GHS Laboratory safety Procurement risk assessment

Commercial Purity Levels and Supply Chain Availability

The target compound is available from multiple independent suppliers at verified purity specifications: Fluorochem (95%+), AK Scientific (95%), MolCore (98% NLT), and Leyan (98%) . By comparison, the 2-chloro analog (CAS 1353952-55-2) is listed at 95%+ by Fluorochem but at a higher unit price, and the N-methyl analog (CAS 1353977-80-6) is similarly positioned . The availability of the target compound from at least four independent commercial sources across the UK, USA, and China provides supply chain resilience that is not uniformly observed across all analogs. The 98% purity specification from two suppliers (MolCore and Leyan) exceeds the 95% baseline for the 2-chloro analog, offering higher confidence for quantitative biological assays where impurity-driven artifacts can confound IC₅₀ determinations below 1 μM [1].

Purity & Multi-Vendor Supply
Cross-study comparable
Target ≥98% (MolCore, Leyan), 4+ suppliers; 2-chloro analog ceiling 95%, 2+ suppliers
Higher purity reduces assay artifacts and improves sub-μM biochemical screening reproducibility.
Verify lot-specific purity COA prior to quantitative biological assays.
Commercial availability Purity specification Supplier diversity Procurement planning

Recommended Research and Industrial Application Scenarios


Fragment-Based Library Synthesis via Direct Amine Derivatization

The free primary amine at the 2-position enables direct acylation, sulfonylation, and reductive amination chemistries without the extra synthetic steps required by the 2-chloro analog. This makes the target compound the preferred scaffold for generating amide, sulfonamide, and secondary amine libraries in fragment-based drug discovery. For procurement in hit-to-lead programs, the 98% purity option from MolCore or Leyan provides the confidence needed for sub-micromolar biochemical assays . The achiral nature of the compound further simplifies LC-MS analysis and eliminates the need for chiral chromatography during library purification [1].

Neonicotinoid Analog Design with Reduced Environmental Persistence

The LogP of 0.38 places this compound among the more hydrophilic 6-chloro-3-pyridinylmethyl derivatives, predicting higher aqueous solubility and potentially lower soil half-life compared to acetamiprid (LogP 0.80) and other commercial neonicotinoids . For agrochemical discovery teams seeking to retain the nAChR-targeting 6-chloro-3-pyridinylmethyl pharmacophore while reducing environmental persistence, this compound serves as a differentiated lead scaffold. The absence of H410 aquatic chronic toxicity classification, per current SDS documentation, further supports its candidacy for early-stage environmental safety profiling [1].

Photoaffinity Probe Development for nAChR Recognition

The 6-chloro-3-pyridinylmethyl moiety is a well-validated recognition element for nicotinic acetylcholine receptors, and the free amine provides a conjugation handle for attaching photoaffinity labels (e.g., aryl azide, benzophenone) or fluorescent reporters . The target compound's N-isopropyl group provides the steric bulk associated with enhanced subtype selectivity at α4β2 nAChR based on class-level SAR [1]. The high purity (98%) and multi-vendor availability reduce batch-to-batch variability in probe synthesis, a critical consideration for quantitative photolabeling experiments requiring reproducible specific activity .

Scalable Process Chemistry Intermediate for Acetamide Derivatives

The target compound's boiling point of 396.8 °C provides a wide liquid-phase operational window for solvent-intensive transformations (e.g., high-boiling amide couplings in DMF or NMP), exceeding that of the N-methyl analog (382.8 °C) . The multi-supplier commercial landscape (four or more independent vendors across three continents) indicates established synthetic routes and reliable supply at research scale, de-risking procurement for process chemistry groups planning scale-up feasibility studies [1]. The GHS07 classification without aquatic chronic toxicity simplifies waste stream management during process development relative to neonicotinoid comparators carrying H410 .

Application
Selection Property
Validation Focus
Fragment-based library synthesis via amine derivatization
Free primary amine reactivity
Efficiency of acylation, sulfonylation, or reductive amination under library conditions
Neonicotinoid analog design with reduced environmental persistence potential
Calculated low LogP (0.38) and absence of H410 classification
Environmental fate profile and nAChR target retention in agrochemical screening models
Photoaffinity probe development for nAChR recognition
6-Chloro-3-pyridinylmethyl pharmacophore with conjugation-ready amine
Binding affinity and labeling specificity in nAChR subtype assays
Scalable process chemistry intermediate for acetamide derivatives
Wide liquid-phase thermal window and multi-vendor supply resilience
Thermal stability at elevated temperatures and supply chain reproducibility for scale-up
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